

A Comprehensive Technical Guide to the Physical Properties of Hydrazine Dihydrochloride Powder

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Compound of Interest

Compound Name: Hydrazine dihydrochloride

Cat. No.: B166209

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **hydrazine dihydrochloride** powder. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in laboratory and industrial settings. This guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical Properties of Hydrazine Dihydrochloride

Hydrazine dihydrochloride ($\text{N}_2\text{H}_6\text{Cl}_2$) is a white, crystalline powder at room temperature.^{[1][2][3][4][5][6]} It is known for its high solubility in water and serves as a versatile reducing agent in various chemical syntheses.^{[1][2][7][8]}

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of **hydrazine dihydrochloride** powder compiled from various sources.

Property	Value	References
Molecular Formula	Cl ₂ H ₆ N ₂	[2][3][5][9][10]
Molecular Weight	104.97 g/mol	[3][5][9][11][12]
Appearance	White crystalline powder/solid	[2][3][13][4][5][6][9][10][14]
Melting Point	~198-204 °C (with decomposition)	[1][2][4][6][9][14][15]
Boiling Point	Decomposes	[2][3][13][9][15]
Density	1.42 g/cm ³ at 25 °C	[2][3][10][11][12][16][15][17][18]
Solubility in Water	Highly soluble; 27.2 g/100 g water at 23 °C	[1][2][3][13][4][6][10][14][17]
pH	0.5 (50 g/L in H ₂ O at 20 °C)	[15][17]
Crystal Structure	Cubic	[8]

Experimental Protocols for Physical Property Determination

This section provides detailed methodologies for determining the key physical properties of **hydrazine dihydrochloride** powder.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely used technique for this determination.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

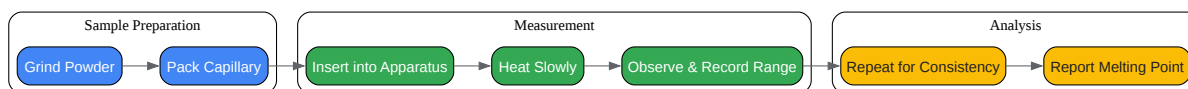
- Melting point apparatus (e.g., Mel-Temp or similar)

- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- Sample Preparation: Place a small amount of **hydrazine dihydrochloride** powder on a clean, dry watch glass. Use a mortar and pestle to finely grind the powder.
- Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample should be approximately 2-3 mm in height.[\[10\]](#)
- Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
- Heating:
 - Rapid Determination (Optional): For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to quickly determine an approximate melting point range.[\[3\]](#)
 - Accurate Determination: For an accurate measurement, set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the expected melting point.[\[18\]](#)
- Observation and Recording:
 - Record the temperature at which the first drop of liquid appears (the beginning of melting).
 - Record the temperature at which the last crystal of the solid melts completely (the end of melting).
 - The recorded range between these two temperatures is the melting point range.

- Cooling and Repetition: Allow the apparatus to cool. For accuracy, repeat the determination with a fresh sample at least twice. Consistent results should be obtained.



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Workflow for Melting Point Determination

Determination of Bulk Density

Bulk density is the mass of a powder in a given volume, including the interstitial spaces between particles.

Principle: The bulk density is determined by measuring the volume of a known mass of powder in a graduated cylinder.

Apparatus:

- Graduated cylinder (e.g., 100 mL)
- Analytical balance
- Funnel
- Spatula

Procedure:

- Mass Measurement: Weigh a clean, dry 100 mL graduated cylinder and record its mass (m_1).
- Sample Introduction: Using a funnel, carefully pour a known mass (e.g., 50 g) of **hydrazine dihydrochloride** powder into the graduated cylinder. Avoid compacting the powder during

this step.

- Volume Measurement: Level the surface of the powder without compacting it and read the volume (V) from the graduated cylinder markings.
- Calculation: Calculate the bulk density using the formula: Bulk Density = Mass of Powder / Volume of Powder = $(m_2 - m_1) / V$ where m_2 is the mass of the graduated cylinder with the powder.
- Tapped Density (Optional but Recommended): To determine the tapped density, mechanically tap the graduated cylinder containing the powder for a specified number of times (e.g., 100 taps) until the volume of the powder no longer changes significantly. Record the final volume and calculate the tapped density. This provides information on the packing properties of the powder.[\[8\]](#)[\[15\]](#)

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined.

Apparatus:

- Conical flasks with stoppers
- Orbital shaker with a temperature-controlled chamber
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **hydrazine dihydrochloride** powder to a series of conical flasks containing a known volume of deionized water (or other solvent of interest). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Seal the flasks to prevent solvent evaporation.
- Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Withdrawal and Filtration: After equilibration, allow the flasks to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any undissolved particles.
- Analysis:
 - Prepare a series of standard solutions of known concentrations of **hydrazine dihydrochloride**.
 - Dilute the filtered sample to a concentration within the working range of the analytical instrument.
 - Measure the concentration of the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve).
- Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors.

Determination of Crystal Structure (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Principle: A single crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map and, subsequently, the atomic structure of the crystal.^{[1][13][9]}

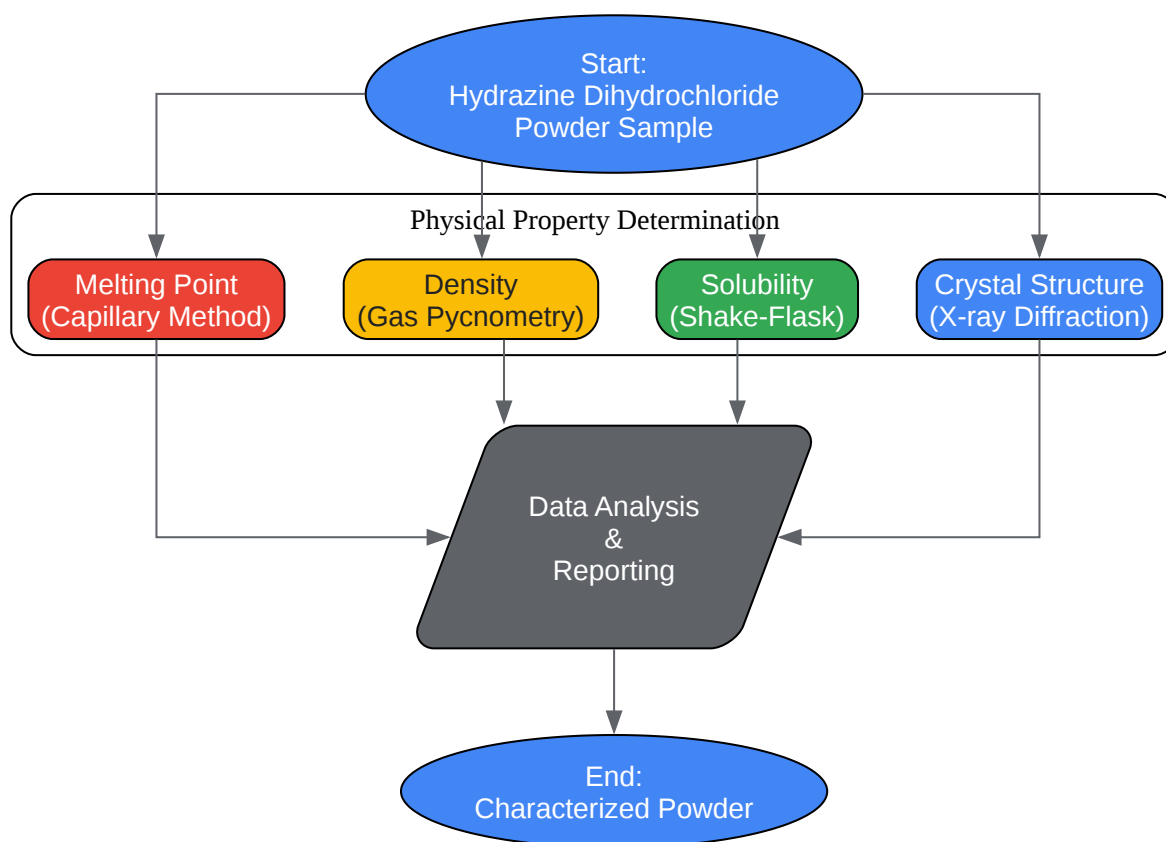
Apparatus:

- Single-crystal X-ray diffractometer
- X-ray source (e.g., Cu K α radiation)
- Goniometer
- Detector (e.g., CCD or CMOS detector)
- Cryo-system (for low-temperature data collection)
- Computer with data processing and structure solution software

Procedure:

- Crystal Growth: Grow a suitable single crystal of **hydrazine dihydrochloride**. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution or by slow cooling.
- Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
- Data Collection:
 - Place the mounted crystal in the X-ray beam of the diffractometer.
 - Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

- Data Processing:
 - Integrate the intensities of the diffraction spots from the collected images.
 - Correct the data for various experimental factors (e.g., Lorentz and polarization effects).
- Structure Solution and Refinement:
 - Use specialized software to solve the phase problem and generate an initial electron density map.
 - Build an atomic model into the electron density map.
 - Refine the atomic positions and thermal parameters to obtain the final crystal structure.
- Analysis: Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters, as well as the crystal packing arrangement.



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General Workflow for Physical Characterization

Stability and Handling

Hydrazine dihydrochloride is stable under normal storage conditions but is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases.^{[1][3][4][6][7][17][19]} It decomposes at its melting point.^{[2][3][14][15]} Due to its potential toxicity, it should be handled with appropriate personal protective equipment in a well-ventilated area.^{[1][4][6][10][19][20]}

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